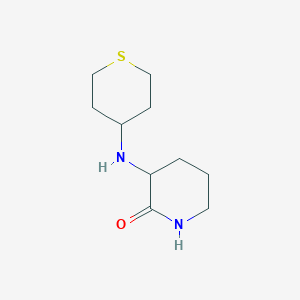

3-(Thian-4-ylamino)piperidin-2-one

Description

3-(Thian-4-ylamino)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core (a six-membered ring with a ketone group at position 2) substituted at position 3 by a thian-4-ylamino group. Thian refers to a sulfur-containing six-membered ring (thiane), which introduces lipophilic and electronic properties due to the sulfur atom. Piperidin-2-one derivatives are frequently explored for their pharmacological activities, including neurological and metabolic applications, as evidenced by patent filings .

Properties

IUPAC Name |

3-(thian-4-ylamino)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c13-10-9(2-1-5-11-10)12-8-3-6-14-7-4-8/h8-9,12H,1-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPNNLDNSNQQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NC2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural, synthetic, and functional distinctions between 3-(Thian-4-ylamino)piperidin-2-one and related compounds:

Key Observations:

Thiazolo-isoxazol and thieno-pyrimidinone derivatives feature fused heterocyclic systems, enhancing rigidity and π-π stacking interactions compared to the flexible piperidinone scaffold .

Piperidin-4-one imine derivatives prioritize nitrogen-rich substituents, which may enhance metal-binding capacity and antimicrobial activity .

Synthesis Methods: While 3-(Thian-4-ylamino)piperidin-2-one’s synthesis remains undisclosed in public literature, related compounds employ advanced catalysts (e.g., TiO₂/SO₄²− nanocatalysts for piperidin-4-one oximes) and heterogeneous systems (e.g., iodine–alumina for benzothiazoles) .

Pharmacological and Physicochemical Properties

- Bioactivity: Piperidin-4-one imine derivatives demonstrate antimicrobial and anticancer activities, attributed to their imine groups’ ability to disrupt microbial enzymes or chelate metal ions .

- Physicochemical Properties: Lipophilicity: The thiane ring’s sulfur atom increases logP values compared to oxygenated analogs (e.g., chromen-2-ones), suggesting better membrane permeability . Solubility: Piperidin-2-one derivatives generally exhibit moderate aqueous solubility due to the ketone group, but bulky substituents (e.g., thianylamino) may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.